molecular formula C21H17O4Sb B14324442 4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol CAS No. 104945-05-3

4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol

Cat. No.: B14324442
CAS No.: 104945-05-3
M. Wt: 455.1 g/mol
InChI Key: YJJBVLQBVIYCPS-UHFFFAOYSA-L
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Description

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is a chemical compound that belongs to the class of organoantimony compounds. It is characterized by the presence of an indenyl group bonded to antimony, which is further connected to two phenol groups through oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol typically involves the reaction of indenylstibine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions may produce various substituted phenol derivatives .

Scientific Research Applications

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol involves its interaction with molecular targets through its phenol and indenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
  • 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol

Uniqueness

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

104945-05-3

Molecular Formula

C21H17O4Sb

Molecular Weight

455.1 g/mol

IUPAC Name

4-[(4-hydroxyphenoxy)-(1H-inden-1-yl)stibanyl]oxyphenol

InChI

InChI=1S/C9H7.2C6H6O2.Sb/c1-2-5-9-7-3-6-8(9)4-1;2*7-5-1-2-6(8)4-3-5;/h1-7H;2*1-4,7-8H;/q;;;+2/p-2

InChI Key

YJJBVLQBVIYCPS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(C=CC2=C1)[Sb](OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O

Origin of Product

United States

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